mPEG4-Mal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Application in Modern Games Engine and Animation Framework

Summary

Methods

Results

Application in Moving Object Segmentation and Tracking in Video Shots

Summary

Methods

Results

Application in Distributed Virtual Environment

Summary

Methods

It provides a set of powerful tools for content authors, network service providers and end users.

Results

Application in Internet Streaming and Mobile Devices

Summary

MPEG-4 is commonly used for internet streaming and mobile devices.

Methods

MPEG-4 allows content to be encoded at different quality and resolution levels, adjusting to varying network conditions and device capabilities.

Results

Application in Video Conferencing and Multimedia Applications

Summary

MPEG-4 is used in video conferencing and multimedia applications.

Methods

Results

Application in Interactive Content and Virtual Reality

Summary

MPEG-4 supports interactive multimedia content by enabling users to interact with and manipulate objects within the video.

Methods

This format allows for efficient storage and transmission of multimedia content.

Results

The application of MPEG-4 in these areas allows for more immersive and interactive experiences.

Application in Compression Techniques

Summary

MPEG-4 introduces advancements and capabilities that surpass what earlier techniques could achieve.

Methods

MPEG-4 uses various compression techniques such as Spatial Compression and Motion Compensation. Motion Compensation minimizes frame redundancy by capturing predictable motion between consecutive frames, reducing data duplication.

Results

These techniques effectively reduce the amount of data while upholding quality.

Application in Broadcast Industry

Summary

Methods

Results

Broadcasters strive to be on the very edge of perceived image quality, getting the most quality and quantity of programming out of the least amount of transmitted bits.

Application in Multimedia Synchronization

Summary

Methods

Results

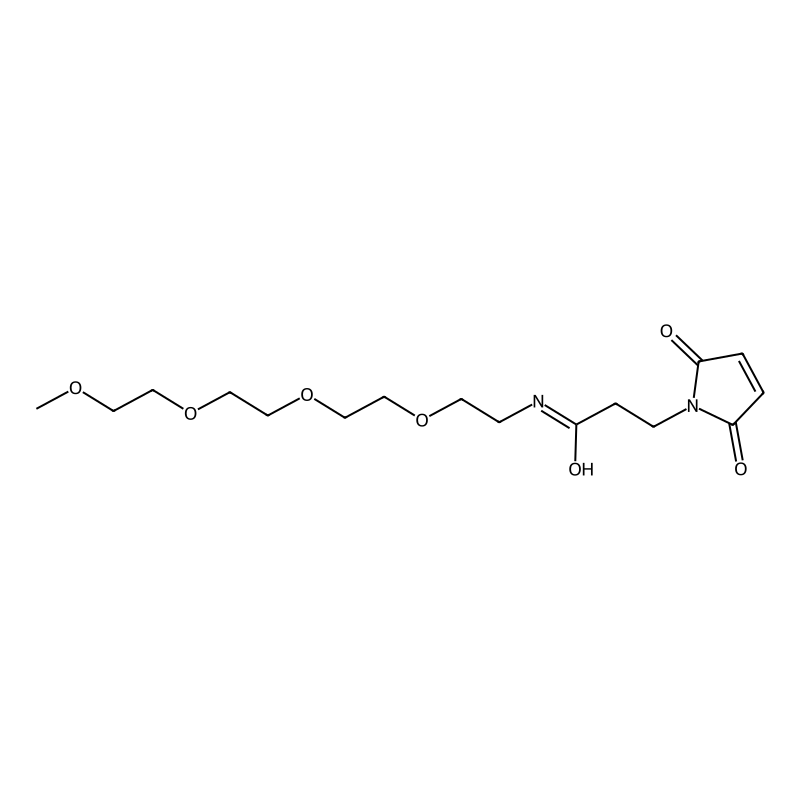

mPEG4-Mal, or methyl polyethylene glycol with a maleimide group, is a specialized chemical compound characterized by its unique structure that includes a polyethylene glycol backbone and a terminal maleimide functional group. The molecular formula for mPEG4-Mal is with a molecular weight of approximately 358.39 g/mol. This compound is notable for its ability to form covalent bonds with thiol groups, making it an essential tool in bioconjugation processes and various biomedical applications .

The primary mechanism of action of mPEG4-Mal lies in its ability to modify biomolecules through conjugation. PEGylation with mPEG4-Mal offers several advantages:

- Improved water solubility: PEGylation increases the water solubility of biomolecules, making them more stable and easier to handle in aqueous environments [].

- Reduced immunogenicity: PEGylation can mask immunogenic sites on biomolecules, reducing their recognition and rejection by the immune system.

- Enhanced circulation time: PEGylated biomolecules tend to circulate longer in the bloodstream due to reduced interaction with blood components and decreased renal clearance (removal by the kidneys).

The primary chemical reaction involving mPEG4-Mal is its interaction with thiol groups. The maleimide moiety reacts selectively with thiols to form stable thioether bonds. This reaction can be represented as follows:

This reaction is crucial for applications in drug delivery systems, protein labeling, and the development of bioconjugates .

mPEG4-Mal exhibits significant biological activity due to its ability to modify proteins and peptides through covalent bonding. By attaching to thiol-containing biomolecules, mPEG4-Mal can enhance the solubility and stability of these molecules in biological environments. This property is particularly useful in the development of targeted drug delivery systems and therapeutic agents, where improved pharmacokinetics and biodistribution are desired .

The synthesis of mPEG4-Mal typically involves the following steps:

- Synthesis of Polyethylene Glycol Derivative: Starting from polyethylene glycol, the derivative is synthesized by modifying the terminal hydroxyl group.

- Introduction of Maleimide Group: The maleimide group is introduced via a reaction with maleic anhydride or similar reagents under controlled conditions.

- Purification: The final product is purified using techniques such as precipitation or chromatography to ensure high purity for further applications .

mPEG4-Mal has diverse applications across various fields:

- Bioconjugation: Used extensively for conjugating proteins, peptides, and other biomolecules.

- Drug Delivery: Enhances the solubility and stability of therapeutic agents.

- Diagnostic Tools: Employed in assays and imaging techniques due to its ability to label biomolecules selectively.

- Nanotechnology: Utilized in the development of nanoparticles for targeted therapy .

Studies on mPEG4-Mal have focused on its interactions with various thiolated biomolecules, demonstrating its effectiveness in forming stable conjugates. Research indicates that mPEG4-Mal can significantly improve the pharmacokinetic profiles of conjugated drugs, leading to enhanced therapeutic efficacy. Additionally, interaction studies have shown that the rate of reaction between mPEG4-Mal and thiols can be influenced by factors such as pH and temperature, which are critical for optimizing bioconjugation protocols .

Several compounds share structural similarities with mPEG4-Mal, particularly those that contain polyethylene glycol linkers or maleimide groups. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| mPEG3-Mal | PEG derivative | Shorter chain length; fewer reactive sites |

| mPEG5-Mal | PEG derivative | Longer chain length; potentially increased solubility |

| Maleimide-activated PEG | PEG derivative | Lacks methyl ether functionality; used primarily for direct conjugation |

| PEG-SH | Thiol-terminated PEG | Reactive towards maleimides; used in reverse reactions |

mPEG4-Mal stands out due to its specific balance between hydrophilicity and reactivity, making it particularly suitable for applications requiring stable bioconjugates without compromising solubility .

The evolution of maleimide-functionalized PEG reagents began with the recognition of PEG’s biocompatibility and non-immunogenic properties in the late 20th century. Early work focused on modifying PEG with reactive groups to facilitate covalent bonding with biomolecules. The introduction of maleimide groups marked a significant advancement, as their high specificity for thiols enabled site-specific conjugation under physiological conditions.

In 2003, Li and Kao demonstrated the synthesis of 50 distinct PEG derivatives, including maleimide-terminated variants, to study their interactions with biomaterials. This library highlighted PEG’s versatility in modulating hydrophilicity and cell adhesion, laying the groundwork for tailored bioconjugates. Subsequent studies, such as Ananda et al.’s 2008 analysis, addressed challenges in functionalizing monomethoxy-PEG (mPEG) with maleimide groups, optimizing reaction conditions to achieve higher purity and efficiency. These efforts resolved batch-to-batch variability issues, critical for industrial-scale production.

The development of multi-step synthetic protocols, exemplified by patents like US6828401B2, further refined the production of PEG-maleimide derivatives. These methods involved tosylation, amination, and maleic anhydride reactions, ensuring stoichiometric control over functional group incorporation. For instance, the condensation of p-maleimidophenyl isocyanate with mPEG yielded maleimidophenyl-PEG (MPPEG) with 80% purity, a benchmark for subsequent innovations.

A pivotal breakthrough came with the introduction of heterobifunctional PEG reagents, which combined maleimide groups with other reactive moieties (e.g., N-hydroxysuccinimide esters). These reagents enabled sequential conjugation strategies, allowing researchers to link diverse molecules—such as proteins, peptides, and fluorescent dyes—into multifunctional assemblies. By the early 2010s, commercial availability of maleimide-PEG derivatives, including mPEG4-Mal, accelerated their adoption in biomedical research.

Key Milestones in Maleimide-PEG Synthesis

Role of mPEG4-Mal in Modern Biopolymer Engineering

mPEG4-Mal, characterized by a methoxy-terminated PEG spacer and a maleimide reactive group, has become a cornerstone in biopolymer engineering. Its structure—comprising a tetraethylene glycol chain (PEG4) linked to a maleimide moiety—balances solubility, steric flexibility, and reaction efficiency. The PEG4 spacer reduces steric hindrance during conjugation, while the maleimide group ensures rapid, selective thiol bonding at neutral pH.

Structural and Functional Advantages

- Controlled Stoichiometry: The single maleimide group per PEG chain allows precise 1:1 conjugations, critical for maintaining protein activity.

- Enhanced Solubility: The PEG backbone improves aqueous solubility of hydrophobic drugs and proteins, facilitating formulation stability.

- Reduced Immunogenicity: PEGylation shields conjugated biomolecules from immune recognition, prolonging circulation half-life.

Applications in Biomedical Research

Protein and Antibody Modification

mPEG4-Mal is widely used to create antibody-drug conjugates (ADCs) and PEGylated proteins. For example, hemoglobin modified with maleimide-PEG derivatives serves as a blood substitute (MP4), demonstrating the reagent’s biocompatibility. In hydrogels, mPEG4-Mal crosslinks thiol-functionalized peptides to gelatin backbones, forming scaffolds for tissue regeneration.

Hydrogel Engineering

Recent studies highlight mPEG4-Mal’s role in designing injectable hydrogels for drug delivery. By adjusting pH and buffer conditions, researchers slow thiol-maleimide reaction kinetics to achieve uniform crosslinking, essential for homogeneous drug release. For instance, triethanolamine (TEOA) buffers reduce gelation speed by 90-fold, enabling precise control over hydrogel microstructure.

Click Chemistry Integration

Functionalization of mPEG4-Mal with alkyne groups (e.g., Alkyne-PEG4-maleimide) enables dual conjugation strategies. The alkyne moiety participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the maleimide targets thiols, allowing modular assembly of complex biomolecular architectures.

Reaction Optimization Parameters

Molecular Architecture: polyethylene glycol Spacer Length versus Maleimide Reactivity

methoxy polyethylene glycol four maleimide represents a heterobifunctional linker molecule with distinct structural domains that influence its chemical reactivity and biological applications [1]. The compound features a molecular formula of carbon sixteen hydrogen twenty-six nitrogen two oxygen seven with a molecular weight of 358.39 daltons [1] [6]. The chemical architecture consists of a methoxy-terminated polyethylene glycol chain containing four ethylene oxide repeating units, connected through an amide linkage to a terminal maleimide functional group [1] [7].

The polyethylene glycol four spacer arm in methoxy polyethylene glycol four maleimide provides optimal balance between molecular flexibility and steric accessibility for bioconjugation reactions [12]. Research demonstrates that the four-unit polyethylene glycol chain length exhibits superior performance compared to shorter or longer spacer variants in terms of conjugation efficiency and biological activity retention [12]. The hydrophilic polyethylene glycol segment enhances water solubility and reduces nonspecific interactions, while maintaining sufficient chain length to minimize steric hindrance between conjugated biomolecules [1] [7].

Comparative studies reveal that polyethylene glycol four spacers demonstrate enhanced serum stability compared to shorter polyethylene glycol two analogs, with half-life values of 584±20 minutes versus 246±4 minutes respectively [12]. The maleimide terminus exhibits high selectivity for sulfhydryl groups, with reaction kinetics proceeding optimally at physiological pH ranges of 6.5 to 7.5 [9] [34]. The electron-withdrawing nature of the maleimide ring system enhances its electrophilic character, facilitating rapid Michael addition reactions with thiolate nucleophiles [9] [10].

| Parameter | methoxy polyethylene glycol four maleimide | Comparative Data |

|---|---|---|

| Molecular Weight | 358.39 Da [1] | Optimal for bioconjugation |

| polyethylene glycol Units | 4 [1] | Enhanced stability vs shorter chains [12] |

| Storage Temperature | -20°C [6] | Standard for maleimide derivatives |

| Reaction pH Optimum | 6.5-7.5 [34] | Physiological compatibility |

| Substitution Efficiency | ≥90% [20] | High functional group incorporation |

Structure-Activity Relationship in Thiol-Ene Click Chemistry

The thiol-maleimide reaction mechanism involving methoxy polyethylene glycol four maleimide proceeds through a Michael addition pathway where the maleimide functions as the Michael acceptor and the thiolate serves as the nucleophilic donor [9] [34]. The reaction kinetics demonstrate rapid formation of stable thioether bonds under mild aqueous conditions without requiring external catalysts or energy sources [9] [11]. Computational studies indicate that the reaction follows either base-catalyzed, nucleophile-initiated, or ion pair-initiated mechanisms depending on solvent conditions and the nature of the thiol substrate [9] [13].

The structure-activity relationship analysis reveals that the maleimide group selectivity toward sulfhydryl groups stems from the favorable energetics of the Michael addition mechanism [9] [10]. The reaction proceeds through initial nucleophilic attack by the thiolate anion at the beta carbon of the maleimide double bond, followed by protonation to yield the stable succinimide thioether product [8] [34]. Kinetic modeling demonstrates that reaction rates are significantly influenced by the basicity of the thiol substrate, with stronger nucleophiles exhibiting faster conjugation kinetics [9] [10].

Experimental investigations using density functional methods show that solvent polarity, initiator type, and thiol structure directly influence the overall reaction mechanism and selectivity [9] [13]. Studies comparing different thiol substrates including methyl mercaptan, beta-mercaptoethanol, and cysteine methyl ester reveal varying reaction rates and selectivity profiles [9]. The polyethylene glycol four spacer in methoxy polyethylene glycol four maleimide provides sufficient conformational flexibility to accommodate diverse thiol-containing substrates while maintaining high reaction efficiency [11] [14].

| Reaction Parameter | Observed Effect | Reference Data |

|---|---|---|

| Reaction Rate | Seconds to minutes [34] | Rapid kinetics under physiological conditions |

| pH Dependence | Optimal 6.5-7.5 [9] | Thiolate formation enhanced |

| Temperature | Room temperature sufficient [39] | No heating required |

| Solvent Effect | Aqueous compatible [9] | Biological system compatibility |

| Bond Stability | Irreversible thioether [34] | Permanent conjugation |

Comparative Analysis of methoxy polyethylene glycol derivatives with maleimide where n equals 2-8

Systematic comparison of methoxy polyethylene glycol derivatives with varying chain lengths from n equals 2 to n equals 8 reveals distinct structure-property relationships affecting bioconjugation performance [17] [27]. The molecular weight progression follows a predictable pattern, with methoxy polyethylene glycol two maleimide at 230.2 daltons, methoxy polyethylene glycol four maleimide at 358.4 daltons, methoxy polyethylene glycol six maleimide at 490.6 daltons, and methoxy polyethylene glycol eight maleimide at 622.8 daltons [21] [23].

Hydrodynamic radius studies demonstrate that polyethylene glycol chain length significantly influences the apparent molecular size of conjugated proteins [17]. methoxy polyethylene glycol four modifications result in 1.48-fold increases in hydrodynamic radius compared to native proteins, while longer polyethylene glycol twenty derivatives show 1.75-fold increases [17]. The polyethylene glycol four spacer provides optimal balance between size enhancement and maintained biological activity, as longer chains can lead to reduced ligand accessibility due to steric entanglement [29].

Bioconjugation efficiency analyses reveal that shorter polyethylene glycol chains generally exhibit higher conjugation rates due to reduced steric hindrance [27] [29]. However, polyethylene glycol four demonstrates superior overall performance when considering both conjugation efficiency and biological activity retention [27]. Longer polyethylene glycol chains such as n equals 6 and n equals 8 show decreased ligand availability, with studies indicating only 21% maximum ligand availability at optimal conditions compared to higher percentages for shorter chains [29].

Stability comparisons across the methoxy polyethylene glycol derivatives series show that intermediate chain lengths provide enhanced serum stability without excessive molecular crowding [12] [32]. polyethylene glycol four spacers demonstrate improved thermal stability and resistance to enzymatic degradation compared to shorter analogs, while avoiding the reduced flexibility associated with longer polyethylene glycol chains [19] [32]. The four-unit spacer length represents an optimal compromise between molecular stability, bioconjugation efficiency, and biological activity preservation.

| polyethylene glycol Chain Length | Molecular Weight (Da) | Hydrodynamic Effect | Conjugation Efficiency | Stability Profile |

|---|---|---|---|---|

| n = 2 | 230.2 [21] | Minimal increase [17] | High rate [29] | Moderate stability [12] |

| n = 4 | 358.4 [1] | Optimal increase [17] | High efficiency [27] | Enhanced stability [12] |

| n = 6 | 490.6 | Significant increase [17] | Reduced efficiency [29] | Good stability [32] |

| n = 8 | 622.8 [23] | Large increase [17] | Further reduced [29] | Variable stability [32] |

Tosylation-Phthalimide Intermediate Strategies

The initial tosylation step involves the conversion of mPEG4-OH to its corresponding tosylate ester using 4-toluenesulfonyl chloride in the presence of pyridine as both solvent and base [1]. The reaction proceeds optimally at 0°C for 4-8 hours, providing tosylated products in yields of 92-97% [1]. The low temperature minimizes side reactions and preserves the integrity of the polyethylene glycol backbone while ensuring quantitative conversion of the terminal hydroxyl group to the more reactive tosylate leaving group.

| Synthesis Parameter | Optimized Conditions | Typical Results |

|---|---|---|

| Temperature | 0°C | Minimizes decomposition |

| Reaction Time | 4-8 hours | Complete conversion |

| Solvent System | Pyridine | Dual role as base/solvent |

| Tosyl Chloride Equivalents | 1.2 eq | Excess ensures completion |

| Yield Range | 92-97% | Consistently high yields |

The subsequent nucleophilic substitution employs potassium phthalimide as the nitrogen nucleophile in acetonitrile under reflux conditions [1]. This Gabriel synthesis approach provides protected amine functionality that can be selectively deprotected using hydrazine hydrate in tetrahydrofuran at room temperature [1]. The reaction conditions require careful optimization based on the polyethylene glycol chain length, with longer chains necessitating increased reagent stoichiometry and extended reaction times to achieve comparable conversion efficiencies.

For mPEG4 derivatives, the substitution reaction typically requires 12 hours at reflux in acetonitrile with 1.2 equivalents of potassium phthalimide and potassium carbonate [1]. The reaction proceeds through an SN2 mechanism, with the phthalimide anion displacing the tosylate group to form the protected amine intermediate. Yields of 75-90% are routinely obtained for this transformation [1].

The final deprotection step utilizes hydrazine hydrate to cleave the phthalimide protecting group, generating the free amine intermediate mPEG4-NH2 [1]. This reaction proceeds smoothly at room temperature in tetrahydrofuran, with the formation of phthalhydrazide as a readily separable byproduct. The resulting amine-functionalized polyethylene glycol serves as the key intermediate for maleimide attachment through standard amide coupling protocols.

Maleic Anhydride Coupling Techniques

The direct coupling of maleic anhydride to mPEG4-NH2 represents the most straightforward approach for introducing the maleimide functionality [2] [3]. This methodology leverages the inherent reactivity of maleic anhydride toward primary amines to form the corresponding amic acid intermediate, which subsequently undergoes cyclodehydration to yield the desired maleimide product.

The reaction is typically conducted in dioxane at elevated temperatures (70°C) for 1 hour using 4-5 equivalents of maleic anhydride relative to the amine substrate [2] [3]. 4-Dimethylaminopyridine serves as an effective catalyst, facilitating both the initial amide formation and the subsequent cyclization reaction. Under these conditions, yields of 85-95% are consistently achieved with minimal formation of side products [2] [3].

The mechanism proceeds through initial nucleophilic attack of the amine on one of the anhydride carbonyl groups, generating an amic acid intermediate. The presence of catalytic amounts of 4-dimethylaminopyridine promotes the intramolecular cyclization by activating the remaining carboxylic acid group toward nucleophilic attack by the amide nitrogen. This cyclodehydration step is facilitated by the elevated reaction temperature and the inherent strain relief associated with five-membered ring formation.

| Reaction Conditions | Optimized Parameters |

|---|---|

| Temperature | 70°C |

| Solvent | Dioxane |

| Catalyst | DMAP (catalytic) |

| Maleic Anhydride Equivalents | 4-5 eq |

| Reaction Time | 1 hour |

| Typical Yield | 85-95% |

An alternative approach involves the use of acetic anhydride as a dehydrating agent to promote the cyclization step [2]. In this variant, the amic acid intermediate formed from maleic anhydride and mPEG4-NH2 is treated with acetic anhydride at 80°C for 1.5 hours. This method provides enhanced control over the cyclization step and can improve yields in cases where the direct thermal cyclization is incomplete.

The purification of maleimide-terminated products requires careful consideration of their hydrolytic sensitivity. Cold ethyl ether precipitation followed by recrystallization from dichloromethane/ether mixtures provides effective purification while minimizing exposure to hydrolytic conditions [2]. The final products typically exhibit functionality levels of 88-96% as determined by nuclear magnetic resonance spectroscopy and Ellman's reagent testing [2].

Purification Challenges in Maleimide-Terminated PEGs

The purification of maleimide-terminated polyethylene glycol derivatives presents unique challenges stemming from the inherent hydrolytic instability of the maleimide functional group and the polydisperse nature of the polyethylene glycol backbone [4] [5]. These challenges necessitate specialized purification strategies that balance product purity with functional group preservation.

Hydrolysis susceptibility represents the primary purification challenge for maleimide-terminated polyethylene glycols [6]. The maleimide ring undergoes facile hydrolysis in aqueous media at physiological pH, with hydrolysis rates strongly dependent on the electronic environment surrounding the maleimide group [6] [7]. Studies have demonstrated that maleimide groups attached directly to electron-deficient systems exhibit significantly accelerated hydrolysis rates, with some derivatives showing complete hydrolysis within one hour at pH 7.4 [7].

| Purification Challenge | Root Cause | Mitigation Strategy |

|---|---|---|

| Hydrolysis susceptibility | Aqueous media exposure | Anhydrous conditions |

| Polydispersity effects | PEG molecular weight distribution | Preparative GPC |

| Solvent removal | High boiling point solvents | Vacuum distillation |

| Thermal instability | Heat-labile maleimide | Ambient temperature processing |

The polydisperse nature of polyethylene glycol starting materials introduces additional complexity in purification protocols [4]. Commercial polyethylene glycol samples typically exhibit polydispersity indices ranging from 1.02 to 1.10, resulting in product mixtures containing multiple molecular weight species [8]. This polydispersity manifests as broadened peaks in chromatographic analysis and complicates the assessment of reaction completion and product purity.

High-performance liquid chromatography using reversed-phase columns has emerged as the method of choice for separating maleimide-terminated polyethylene glycols from unreacted starting materials and side products [5] [4]. The method exploits the differential polarity between maleimide-functionalized and unfunctionalized polyethylene glycol derivatives, enabling baseline separation of mono-functional and bis-functional products [5].

Critical chromatographic parameters include mobile phase composition, gradient slope, and column temperature [5]. Optimal separation is achieved using acetonitrile-water gradients on C18 stationary phases, with detection at 360 nanometers to selectively monitor maleimide absorption [5]. The limit of quantitation for bis-maleimide impurities in mono-maleimide products reaches 0.2%, demonstrating the high sensitivity of this analytical approach [5].

Membrane dialysis represents an alternative purification strategy that effectively removes low molecular weight impurities while preserving the maleimide functionality [9]. This approach utilizes molecular weight cutoff membranes to separate the high molecular weight maleimide-polyethylene glycol products from excess reagents, catalysts, and small molecule byproducts. Dialysis is typically conducted in methanol to minimize hydrolysis while maintaining good solubility for both the product and impurities [9].

The selection of appropriate dialysis conditions requires careful consideration of membrane cutoff values, solvent compatibility, and diffusion kinetics. For mPEG4-Maleimide (molecular weight 358.39), membranes with molecular weight cutoffs of 100-500 Daltons provide effective retention of the product while allowing efficient removal of excess maleic anhydride, 4-dimethylaminopyridine, and other small molecule impurities [9].

Advanced Characterization Techniques

MALDI-TOF Mass Spectrometry Validation

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry has established itself as the premier analytical technique for the molecular weight determination and structural validation of maleimide-terminated polyethylene glycol derivatives [10] [11] [12]. The technique offers exceptional sensitivity, with detection limits extending into the femtomolar range for peptides and low picomolar quantities for polymeric materials [10].

The selection of appropriate matrix compounds critically influences the quality of MALDI-TOF spectra for polyethylene glycol-maleimide analysis [10]. α-Cyano-4-hydroxycinnamic acid serves as the preferred matrix for compounds with molecular weights below 10,000 Daltons, providing optimal energy transfer and minimal fragmentation [10]. For higher molecular weight polymers, 2,5-dihydroxybenzoic acid offers superior performance, particularly for polydisperse samples requiring quantitative molecular weight distribution analysis [10].

Sample preparation protocols for maleimide-terminated polyethylene glycols require careful attention to salt removal and matrix-to-analyte ratios [10]. The presence of alkali metal salts, particularly sodium and potassium chloride, can severely suppress ionization efficiency and lead to complex adduct formation [10]. Effective desalting strategies include solid-phase extraction using C18 cartridges or on-target washing procedures using volatile organic solvents [10].

| MALDI-TOF Parameters | Optimal Settings | Expected Results |

|---|---|---|

| Matrix | CHCA (MW < 10 kDa) | Minimal fragmentation |

| Analyte Concentration | 10-100 pmol/μL | Optimal signal intensity |

| Matrix:Analyte Ratio | 1000:1 to 10000:1 | Homogeneous crystallization |

| Laser Power | Threshold + 10-20% | Controlled desorption |

| Acquisition Mode | Positive ion, linear | Molecular ion detection |

The interpretation of MALDI-TOF spectra for mPEG4-Maleimide requires consideration of multiple ionization pathways and potential adduct formation [10]. The molecular ion [M+H]⁺ at m/z 358.39 represents the primary analytical target, typically appearing as the base peak in well-optimized spectra. Sodium and potassium adducts at m/z 374.39 and 390.39, respectively, commonly appear with relative intensities of 30-60% compared to the protonated molecular ion [10].

Fragmentation patterns provide valuable structural information, particularly for confirming the presence and integrity of the maleimide functional group [10]. Common fragment ions include loss of the maleimide moiety (m/z 261.39), loss of methoxy groups (m/z 327.39), and cleavage of polyethylene glycol units (m/z 314.39, 270.39, 226.39) [10]. The relative intensities of these fragments correlate with instrumental parameters and sample conditions, providing insights into thermal stability and structural integrity.

Quantitative analysis using MALDI-TOF mass spectrometry enables determination of functionality levels and assessment of synthetic efficiency [12]. The relative intensities of molecular ion peaks corresponding to functionalized and unfunctionalized polyethylene glycol derivatives provide direct measurement of conversion efficiency. However, quantitative accuracy requires careful consideration of differential ionization efficiencies and matrix effects that can bias relative peak intensities [12].

1H/13C NMR Spectral Fingerprint Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of maleimide-terminated polyethylene glycol derivatives, enabling confirmation of both connectivity and purity [13] [14] [15]. The technique offers unique advantages in terms of quantitative accuracy and functional group specificity, making it indispensable for synthetic validation and quality control applications.

1H NMR spectroscopy of mPEG4-Maleimide in deuterated chloroform reveals characteristic resonances that serve as diagnostic fingerprints for structural confirmation [13] [14]. The maleimide vinyl protons appear as a distinctive singlet at 6.82-6.85 ppm, integrating for exactly two protons in pure samples [13]. This resonance exhibits exceptional diagnostic value due to its unique chemical shift position and the absence of coupling patterns, making it readily distinguishable from other aromatic or vinyl signals.

The polyethylene glycol backbone generates a complex multiplet spanning 3.60-3.75 ppm, with the characteristic pattern reflecting the repetitive -OCH2CH2O- units [13] [14]. For mPEG4 derivatives, this region integrates for approximately 12 protons, corresponding to the four ethylene glycol units in the backbone structure. The terminal methoxy group appears as a sharp singlet at 3.37-3.38 ppm, integrating for three protons and serving as an internal integration standard [13].

| 1H NMR Diagnostic Signals | Chemical Shift | Integration | Multiplicity |

|---|---|---|---|

| Maleimide vinyl protons | 6.82-6.85 ppm | 2H | Singlet |

| PEG backbone | 3.60-3.75 ppm | 12H | Multiplet |

| Terminal methoxy | 3.37-3.38 ppm | 3H | Singlet |

| Amide linker CH2 | 2.75-2.80 ppm | 2H | Triplet |

The amide linker region provides additional structural information through the appearance of triplets at 2.75-2.80 ppm and 4.10-4.12 ppm, corresponding to the methylene groups adjacent to the maleimide nitrogen and carbonyl, respectively [13]. These signals exhibit characteristic coupling patterns with J-values of 6.5-7.0 Hz, confirming the presence of the propionamide linker connecting the polyethylene glycol backbone to the maleimide functional group.

Quantitative integration analysis enables determination of functionality levels and assessment of synthetic purity [13] [14]. The ratio of maleimide vinyl protons (6.82-6.85 ppm) to terminal methoxy protons (3.37-3.38 ppm) provides a direct measure of functionalization efficiency, with theoretical ratios of 2:3 for complete conversion. Deviations from this ratio indicate incomplete functionalization or the presence of hydrolyzed products [13].

13C NMR spectroscopy complements 1H analysis by providing detailed information about the carbon framework and functional group environments [14]. The maleimide carbonyl carbons appear as diagnostic signals at 170.1-170.5 ppm, while the vinyl carbons resonate at 134.0-135.0 ppm [14]. These signals exhibit characteristic chemical shifts that distinguish them from other carbonyl and aromatic environments commonly encountered in polymer chemistry.

The polyethylene glycol backbone carbons generate intense signals in the 68-71 ppm region, with subtle chemical shift differences reflecting the various chemical environments within the polymer chain [14]. The terminal methoxy carbon appears at 59.0-59.5 ppm, while the amide linker carbons resonate at 33-40 ppm, providing comprehensive structural confirmation [14].

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.

3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.